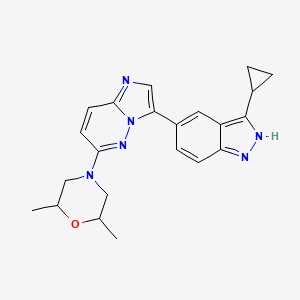
CbZ-Ala-Ala-Ala-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CbZ-Ala-Ala-Ala-Ala, also known as benzyloxycarbonyl-alanyl-alanyl-alanyl-alanine, is a modified peptide. It is a synthetic compound used primarily in scientific research. The compound is characterized by its sequence of four alanine residues, each linked by peptide bonds, and protected by a benzyloxycarbonyl (CbZ) group at the N-terminus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CbZ-Ala-Ala-Ala-Ala typically involves the stepwise coupling of alanine residues, starting from the C-terminus to the N-terminus. The process begins with the protection of the amino group of alanine using the benzyloxycarbonyl group. The protected alanine is then coupled with another alanine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This process is repeated until the desired tetrapeptide is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .
Analyse Des Réactions Chimiques
Types of Reactions
CbZ-Ala-Ala-Ala-Ala can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions, altering the protective group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Alanine residues.
Oxidation and Reduction: Modified benzyloxycarbonyl groups or deprotected peptides.
Substitution: Peptides with different protective or functional groups.
Applications De Recherche Scientifique
CbZ-Ala-Ala-Ala-Ala has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell biology to investigate protein-protein interactions and cellular processes.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications
Mécanisme D'action
The mechanism of action of CbZ-Ala-Ala-Ala-Ala involves its interaction with specific enzymes, particularly proteases. The benzyloxycarbonyl group protects the peptide from premature degradation, allowing it to reach its target site. Upon enzymatic cleavage, the protective group is removed, and the peptide can interact with its molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
CbZ-Ala-Ala-Asn-AMC: Another modified peptide used as a substrate in enzymatic assays.
(Z-Ala-Ala-Ala-Ala)2Rh110: A fluorogenic elastase substrate.
Uniqueness
CbZ-Ala-Ala-Ala-Ala is unique due to its specific sequence of four alanine residues and the benzyloxycarbonyl protective group. This combination provides stability and specificity in enzymatic assays, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C20H28N4O7 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(16(25)21-12(2)17(26)23-14(4)19(28)29)22-18(27)13(3)24-20(30)31-10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,30)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
FFOIYSHGSOAIGT-XUXIUFHCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)


![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)


![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)



![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
